

# Spectroscopic Profile of Rupesin E: A Technical Guide

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## Compound of Interest

Compound Name: *Rupesin E*

Cat. No.: *B1164410*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rupesin E**, a sesquiterpenoid isolated from *Valeriana jatamansi*. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

## Introduction

**Rupesin E** is a natural compound that has garnered interest for its potential biological activities. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and further investigation. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Rupesin E** and provides standardized experimental protocols for data acquisition.

## Spectroscopic Data

The spectroscopic data for **Rupesin E** has been compiled from published literature. The key findings are summarized in the tables below.

### Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of natural products.

Table 1: Mass Spectrometry Data for **Rupesin E**

Parameter	Observed Value
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>5</sub>
Ionization Mode	ESI
Mass Analyzer	High-Resolution

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Rupesin E** were recorded in deuterated acetone (CD<sub>3</sub>COCD<sub>3</sub>).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Rupesin E** (600 MHz, CD<sub>3</sub>COCD<sub>3</sub>)

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
1a	6.28	d	3.2
3	5.03	s	4.5
5	3.12–3.10	m	
6a	2.08–2.00	overlap	
6b	1.90–1.86	m	
7	3.85–3.80	m	
9	2.41–2.39	m	
10	1.36	s	
11a	4.87	s	
11b	4.80	s	
2'	2.19–2.11	m	
3'	2.08–2.00	overlap	
4'	0.92	d	4.5
5'	0.91	d	4.5
OH-7	4.20	br s	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Rupesin E** (150 MHz,  $\text{CD}_3\text{COCD}_3$ )

Position	Chemical Shift ( $\delta$ ) ppm
1	128.4
2	170.1
3	82.2
4	143.5
5	45.6
6	32.1
7	76.9
8	55.4
9	49.8
10	25.9
11	112.5
1'	174.2
2'	44.3
3'	27.8
4'	23.3
5'	23.2

## Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of sesquiterpenoids like **Rupesin E** from *Valeriana* species. These protocols are based on standard methodologies reported in the field of natural product chemistry.<sup>[1]</sup>

### Isolation of Rupesin E

The isolation of **Rupesin E** from *Valeriana jatamansi* typically involves the following steps:

- **Extraction:** The air-dried and powdered roots and rhizomes of *V. jatamansi* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure exhaustive recovery of the compounds.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a residue.
- **Fractionation:** The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve liquid-liquid partitioning followed by column chromatography on silica gel, Sephadex LH-20, or other stationary phases.
- **Purification:** Final purification of the fractions containing **Rupesin E** is typically achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of the purified **Rupesin E** is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** The sample solution is introduced into the ESI source. The mass spectrometer is operated in the appropriate ion mode (positive or negative) to detect the desired molecular ions.
- **Data Acquisition:** Data is acquired over a specific mass-to-charge ( $m/z$ ) range to detect the molecular ion peak and determine its exact mass.

NMR spectra are recorded on a high-field NMR spectrometer.

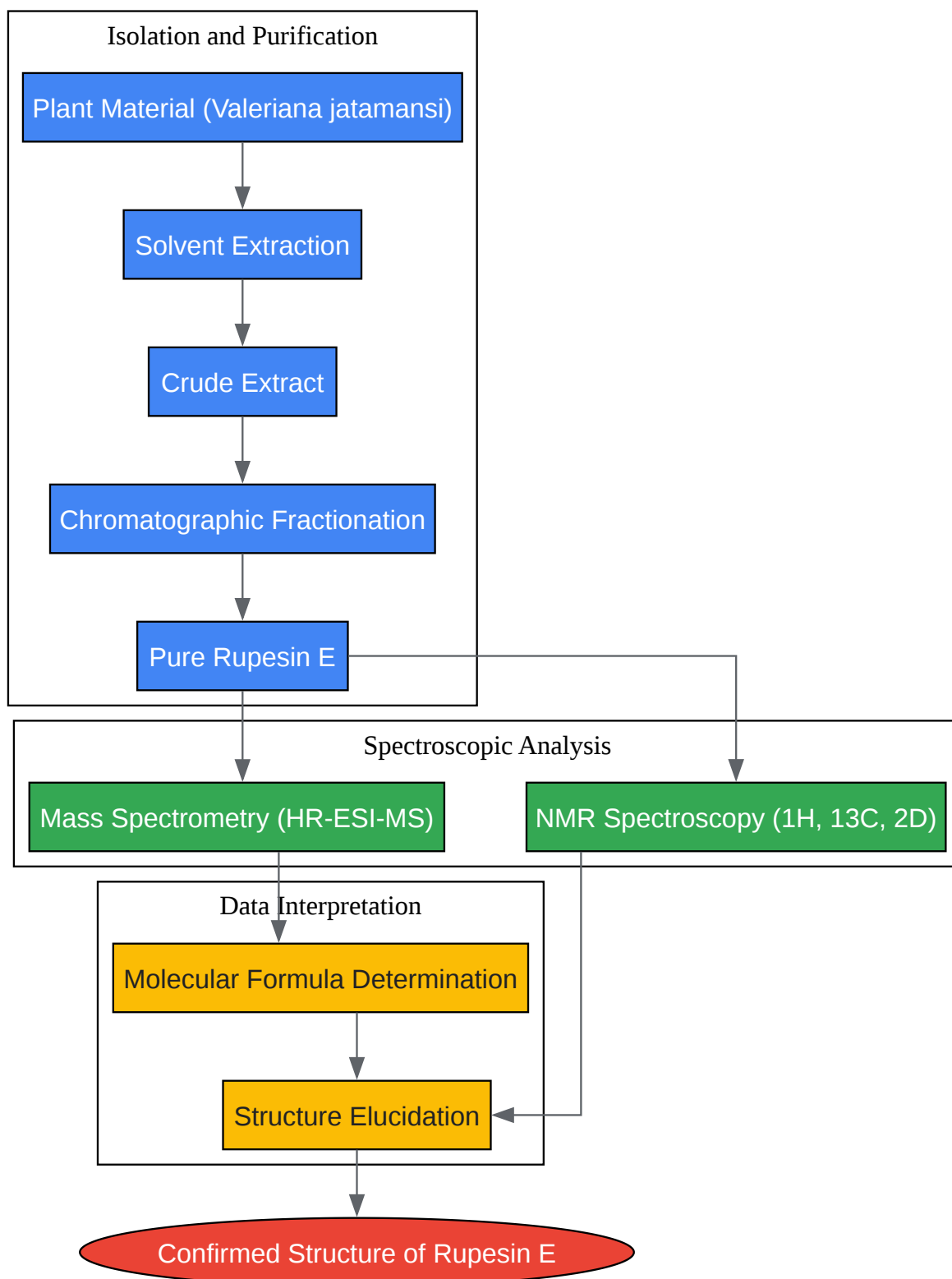
- **Sample Preparation:** A few milligrams of pure **Rupesin E** are dissolved in a deuterated solvent (e.g.,  $\text{CD}_3\text{COCD}_3$ ) in an NMR tube.
- **Instrumentation:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrometer is tuned to the proton frequency (e.g., 600 MHz). For  $^{13}\text{C}$  NMR, the spectrometer is tuned to

the carbon frequency (e.g., 150 MHz).

- Data Acquisition: Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural elucidation and assignment of all proton and carbon signals.

## Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Rupesin E**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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## References

- 1. Sesquiterpenoids from the roots and rhizomes of *Valeriana officinalis* var. *latifolia* - PubMed [pubmed.ncbi.nlm.nih.gov]
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